![molecular formula C15H11N5OS2 B2397329 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034348-90-6](/img/structure/B2397329.png)

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

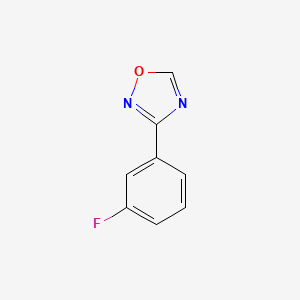

The compound “N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a thiophene ring, a triazolo-pyridazine ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide group could potentially allow for hydrogen bonding, which could affect the compound’s solubility and reactivity .科学的研究の応用

Antimicrobial and Antiproliferative Applications

Compounds related to N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide have been investigated for their antimicrobial properties. Bhuiyan et al. (2006) described the synthesis of thienopyrimidine derivatives that exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006). Similarly, Ilić et al. (2011) reported on the antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives against endothelial and tumor cells, suggesting their potential in cancer research (Ilić et al., 2011).

Cardiovascular and Tuberculostatic Potential

Research on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems revealed promising cardiovascular agents with potent coronary vasodilating and antihypertensive activities (Sato et al., 1980). Titova et al. (2019) synthesized structural analogs showing tuberculostatic activity, underscoring the utility of these compounds in tackling tuberculosis (Titova et al., 2019).

Antioxidant and Anticancer Effects

A study by Patel et al. (2015) explored the synthesis and biological activity of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, indicating their potential in antimicrobial and antifungal applications (Patel et al., 2015). Another research demonstrated the potent antioxidant and anticancer properties of triazolo-thiadiazoles, suggesting their effectiveness in inhibiting growth and inducing apoptosis in HepG2 cells (Sunil et al., 2010).

Insecticidal Applications

Soliman et al. (2020) reported the synthesis of novel heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety with potent insecticidal effects against the cotton leafworm, Spodoptera littoralis, demonstrating the potential use of such compounds in agricultural pest control (Soliman et al., 2020).

作用機序

Target of Action

The compound N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors . It shows versatile biological activities and is present as a central structural component in a number of drug classes .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the biological system. For instance, in the case of aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

This compound affects various biochemical pathways. Its diverse pharmacological activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets. For example, as an aromatase inhibitor, it can prevent the conversion of androgens to estrogens, thereby potentially inhibiting the growth of certain types of cancer cells .

将来の方向性

The future directions for research on this compound could be quite broad, given the wide range of potential activities of 1,2,4-triazole derivatives. Potential areas of interest could include further exploration of its biological activity, development of new synthetic routes, or investigation of its physical and chemical properties .

特性

IUPAC Name |

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5OS2/c21-15(12-4-2-8-23-12)16-9-14-18-17-13-6-5-10(19-20(13)14)11-3-1-7-22-11/h1-8H,9H2,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLPWOORBWRUCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=CS4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2397246.png)

![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)

![N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2397257.png)

![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)

![Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2397262.png)

![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2397265.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2397266.png)

![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)